2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S2/c10-8(13)4-16-9-11-6-2-1-5(12(14)15)3-7(6)17-9/h1-3H,4H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJWNHXJZSHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows :
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring, which is then further functionalized to introduce the nitro and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetamide .
Scientific Research Applications
Overview
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including a nitro group and a sulfanylacetamide moiety, contribute to its potential biological activities and applications in various scientific fields.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential antimicrobial and anticancer properties. The nitro group is known to enhance biological activity by facilitating interactions with biological targets such as enzymes and receptors.
Case Studies :
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including resistant strains of bacteria. In vitro studies have shown effective inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections.
| Study | Pathogen Tested | Result |
|---|---|---|
| A | E. coli | 90% inhibition at 50 µg/mL |
| B | S. aureus | 85% inhibition at 100 µg/mL |
Anticancer Research
The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary results suggest that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
Case Studies :
- Cell Line Studies : In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with varying concentrations of the compound resulted in significant cell death compared to control groups.
| Cell Line | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| MCF-7 | 10 | 45% |
| A549 | 50 | 30% |
Biological Studies
The interaction of this compound with biological targets has been a focus of research. It has been found to modulate enzyme activity, particularly those involved in metabolic pathways.
Mechanism of Action :
The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring system can also interact with enzymes and receptors, modulating their activity.
Industrial Applications
Beyond its research applications, this compound may also find use in industrial settings for the development of new materials or as an intermediate in the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations
Substituent Position and Bioactivity
- Nitro Group Position : Compound 7i (6-nitro) in exhibits cholinesterase inhibition with a decomposition temperature of 235°C, while its positional isomers (5-nitro, 7-nitro) show marginally lower stability (231–235°C). This suggests that the 6-nitro configuration may enhance thermal stability and target interaction .
- Triazine vs. Acetamide Linkers : PZ-39 () replaces the sulfanyl acetamide with a triazine-morpholine group, enabling dual ABCG2 inhibition and degradation. This highlights the critical role of the triazine backbone in modulating multidrug resistance pathways .
Physicochemical Properties
- Solubility: Sulfanyl and acetamide groups in the target compound may improve aqueous solubility relative to non-polar derivatives like QJZ (), which features a methylsulfanyl pyrimidine moiety .
Biological Activity
The compound 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neurotoxicity, and potential therapeutic applications based on recent research findings.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance, a series of derivatives including This compound were evaluated for their effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |
|---|---|---|---|
| This compound | 10.7 | 21.4 | E. coli, S. aureus |
| Other Benzothiazole Derivatives | 15.0 | 30.0 | Various bacterial strains |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined using a microdilution method against both Gram-positive and Gram-negative bacteria .
Neurotoxicity Studies
In a study evaluating the neurotoxic potential of various benzothiazole derivatives, it was found that most compounds, including those similar to This compound , exhibited no significant neurotoxic effects in animal models. The compounds were tested in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing promising results in terms of safety .
Therapeutic Applications
The potential therapeutic applications of This compound extend beyond antimicrobial activity. The compound has been investigated for its role in treating conditions like epilepsy due to its anticonvulsant properties observed in preliminary studies .
Case Studies and Research Findings
A notable case study involved synthesizing a series of benzothiazole derivatives and evaluating their biological activities. The results indicated that modifications on the benzothiazole ring significantly influenced the biological activity of the compounds. For example, introducing electron-withdrawing groups like nitro enhanced antimicrobial efficacy while maintaining low toxicity profiles .
Q & A
What are the key steps in synthesizing 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide, and how can reaction progress be monitored?
Category : Basic Synthesis & Characterization
Answer :
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzothiazole precursor (e.g., 6-nitro-1,3-benzothiazol-2-amine) via halogenation or nitration of aniline derivatives under controlled temperatures (<10°C) to avoid side reactions .
- Step 2 : Thioether formation by reacting the benzothiazole intermediate with a sulfanyl-acetamide derivative. This step often employs solvents like ethanol or dichloromethane under reflux to enhance yield .
- Monitoring : Thin-layer chromatography (TLC) with mobile phases like chloroform:methanol (7:3) is used to track reaction completion. High-performance liquid chromatography (HPLC) and NMR spectroscopy validate purity and structural integrity post-synthesis .
Which analytical techniques are critical for characterizing this compound, and how do they address structural ambiguities?
Category : Basic Characterization
Answer :
- NMR Spectroscopy : Resolves ambiguities in sulfanyl-acetamide linkage conformation and nitro-group positioning via ¹H and ¹³C chemical shifts .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 350.45 g/mol for analogous compounds) and detects fragmentation patterns indicative of the nitro-benzothiazole core .
- HPLC : Quantifies purity (>95% is standard for pharmacological studies) and identifies byproducts from incomplete reactions .
How can reaction conditions be optimized to balance yield and purity in multi-step syntheses?
Category : Advanced Experimental Design
Answer :
- Temperature Control : Lower temperatures (<10°C) during nitration reduce side-product formation, while reflux conditions in thioether coupling improve reaction rates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-benzothiazole intermediates, whereas ethanol minimizes side reactions during recrystallization .
- Catalysis : Use of base catalysts (e.g., K₂CO₃) in sulfanyl-acetamide coupling improves efficiency. Reaction progress is iteratively monitored via TLC to terminate steps at optimal conversion .
What computational methods aid in predicting reaction pathways or designing derivatives with enhanced bioactivity?
Category : Advanced Computational Chemistry
Answer :
- Quantum Chemical Calculations : Density functional theory (DFT) models predict transition states and energy barriers for nitro-group reduction or sulfanyl-acetamide bond formation .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error in optimizing reaction steps .
- Structure-Activity Relationship (SAR) Modeling : Molecular docking simulations (e.g., AutoDock Vina) evaluate interactions between derivatives and biological targets (e.g., enzymes), guiding functional group modifications .
How should researchers resolve contradictions between purity assays and bioactivity data?
Category : Advanced Data Analysis
Answer :
- Hypothesis Testing : If bioactivity is lower than expected despite high HPLC purity, test for trace impurities (e.g., unreacted nitro precursors) via LC-MS .
- Dose-Response Curves : Confirm whether reduced activity stems from compound instability (e.g., nitro-group degradation under assay conditions) by comparing fresh vs. aged samples .
- Cross-Validation : Replicate synthesis and testing in independent labs to rule out methodological biases .
What strategies are employed to study the pharmacological potential of this compound?
Category : Advanced Bioactivity Evaluation
Answer :
- In Vitro Screening : Assess enzyme inhibition (e.g., kinase assays) or antimicrobial activity via microdilution methods. The nitro group’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets .
- Metabolic Stability Tests : Use liver microsome models to evaluate CYP450-mediated degradation, critical for predicting in vivo efficacy .
- Toxicity Profiling : Zebrafish embryo assays or HEK293 cell viability studies identify off-target effects early in development .
How do structural modifications (e.g., nitro-group position) influence physicochemical properties?
Category : Advanced Structure-Property Relationships
Answer :
- Nitro Group Placement : Meta vs. para positions alter electron density, affecting solubility (logP) and redox stability. Para-nitro derivatives often exhibit higher solubility but lower thermal stability .
- Sulfanyl Linker Length : Extending the sulfanyl chain improves membrane permeability but may reduce target specificity. Computational logP and polar surface area (PSA) predictions guide optimal design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
